N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide
Overview
Description
N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide is an organic compound with the molecular formula C8H13NO2. It is a member of the cyclobutanecarboxamide family, characterized by a cyclobutane ring substituted with a methoxy and methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with N,O-dimethylhydroxylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of various cyclobutane derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylacrylamide: A related compound with a similar amide structure but different ring system.
N-methoxy-N-methylbenzamide: Another similar compound with a benzene ring instead of a cyclobutane ring.
Uniqueness
N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in studying specific chemical and biological processes.
Properties
CAS No. |
1240725-56-7 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H13NO2/c1-6-4-7(5-6)8(10)9(2)11-3/h7H,1,4-5H2,2-3H3 |
InChI Key |
QRBSFCSJJCMCJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1CC(=C)C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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